molecular formula C12H11F3N2O B4948939 1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 5400-63-5

1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B4948939
CAS RN: 5400-63-5
M. Wt: 256.22 g/mol
InChI Key: QJVDKENFWZFNAQ-UHFFFAOYSA-N
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Description

1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of TFP is not fully understood, but it has been found to interact with various enzymes and receptors in the body. TFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. TFP has also been found to bind to the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. TFP has been found to increase the levels of dopamine in the brain, which may contribute to its anti-tumor and anti-viral properties.
Biochemical and Physiological Effects
TFP has been found to have various biochemical and physiological effects. In vitro studies have shown that TFP inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. TFP has also been found to increase the levels of dopamine in the brain, which may contribute to its anti-tumor and anti-viral properties. In animal studies, TFP has been found to reduce the symptoms of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TFP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it has been found to have various biological activities, which makes it a potential drug candidate for the treatment of various diseases. One limitation is that the mechanism of action of TFP is not fully understood, which makes it difficult to optimize its biological activities. Another limitation is that the yield of TFP using different synthesis methods is relatively low.

Future Directions

There are several future directions for the study of TFP. One direction is to optimize the synthesis method to increase the yield of TFP. Another direction is to study the mechanism of action of TFP in more detail to optimize its biological activities. Another direction is to study the potential applications of TFP in agriculture, such as a potential herbicide. Finally, more studies are needed to evaluate the safety and efficacy of TFP as a potential drug candidate for the treatment of various diseases.
Conclusion
In conclusion, 1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFP has been synthesized using different methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. TFP has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications of TFP in various fields.

Synthesis Methods

TFP can be synthesized using different methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. Another method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 4,4-dimethyl-1,2-dihydropyrazol-3-one in the presence of sodium ethoxide and ethanol. The yield of TFP using these methods is around 60-70%.

Scientific Research Applications

TFP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, TFP has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, TFP has been used as a ligand for the synthesis of metal complexes. In agriculture, TFP has been studied as a potential herbicide due to its ability to inhibit the growth of weeds.

properties

IUPAC Name

1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-8-6-11(18)17(16(8)2)10-5-3-4-9(7-10)12(13,14)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDKENFWZFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968826
Record name 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5400-63-5
Record name NSC10367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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